![molecular formula C13H12Cl2N2O2S B2672817 Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 500194-61-6](/img/structure/B2672817.png)
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of ethyl acetate, which is a colorless liquid with a characteristic sweet smell . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in many over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including an ester group (from the ethyl acetate), an amine group, and a thiazole ring .Physical And Chemical Properties Analysis
Based on the components of the compound, it would likely be a solid at room temperature. The presence of the ester group suggests that it would likely be soluble in organic solvents .Scientific Research Applications
Crystallography
The compound has been studied for its crystal structure, which provides valuable insights into the spatial arrangement and intermolecular interactions within the crystal lattice . This information is crucial for understanding the compound’s physical properties and potential applications in materials science.
Biological Potential
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate” may also have potential applications in these areas.
Anti-Breast Cancer Activity
A compound with a similar structure, “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione”, has been synthesized and screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) . This suggests that “Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate” may also have potential as an anti-cancer agent.
Anti-Inflammatory Activity
The same compound mentioned above has also been screened for its in vitro anti-inflammatory activity . This suggests that “Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate” may have potential applications in the treatment of inflammatory conditions.
Nitration Process
The compound “2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,3-thiazole” has been studied for its nitration process . This suggests that “Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate” may also be useful in studies related to nitration processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-4-8(14)6-9(10)15/h4-6H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQPIOQXKNABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2672736.png)
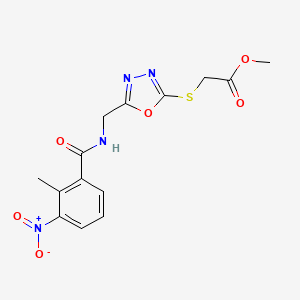
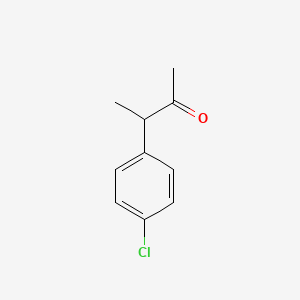
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)
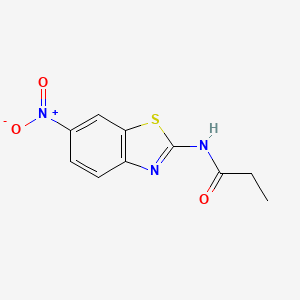
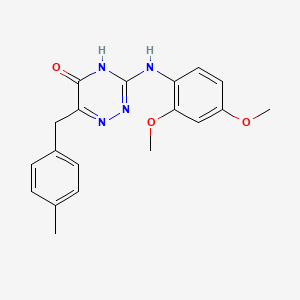

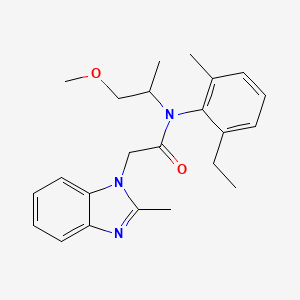
![4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2672751.png)
![diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate](/img/structure/B2672754.png)
